molecular formula C17H21N7 B6472659 3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2640880-80-2

3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6472659
CAS No.: 2640880-80-2
M. Wt: 323.4 g/mol
InChI Key: DSHZVTQBHNBHJW-UHFFFAOYSA-N
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Description

3-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a synthetic organic compound. The structure features a pyridine ring linked to a piperazine ring which is substituted with a pyrimidine derivative, containing a cyano group. Compounds such as these have garnered interest for their diverse applications in pharmaceuticals and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multi-step reactions Initially, the pyrimidine derivative can be synthesized through the reaction of ethylamine with 6-methylpyrimidin-4-ylamine under suitable conditions This intermediate is then reacted with 4-(pyridin-4-yl)piperazine, which can be prepared by reacting 4-chloropyridine with piperazine in the presence of a base

Industrial Production Methods: Industrial production methods for such compounds would often employ large-scale batch reactors, ensuring stringent control over reaction conditions such as temperature, pressure, and pH to maximize yield and purity. Techniques like column chromatography or recrystallization are then used to purify the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo several chemical reactions:

  • Oxidation: : This compound can be oxidized using agents like hydrogen peroxide under acidic conditions to yield the corresponding pyrimidine N-oxide.

  • Reduction: : The cyano group can be reduced to the primary amine using reducing agents such as lithium aluminum hydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the cyano group, with nucleophiles such as amines to yield substituted aminomethyl derivatives.

Common Reagents and Conditions Used:
  • Oxidation: Hydrogen peroxide, acetic acid.

  • Reduction: Lithium aluminum hydride, tetrahydrofuran.

  • Substitution: Various nucleophiles, including primary amines.

Major Products Formed:
  • Pyrimidine N-oxide (from oxidation).

  • Primary amine derivative (from reduction).

  • Substituted aminomethyl derivatives (from substitution).

Scientific Research Applications

Chemistry: In chemistry, this compound is utilized as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a scaffold for designing inhibitors that target specific enzymes or receptors involved in various diseases.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects, particularly as anticancer or antimicrobial agents.

Industry: In the industry, it finds applications in the development of novel materials with specific properties, such as improved thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of derivatives of 3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This modulation can lead to the inhibition of pathways involved in cell proliferation, making these compounds potential candidates for cancer therapy.

Comparison with Similar Compounds

Similar Compounds:

  • 4-(pyridin-4-yl)-piperazine: : Lacks the pyrimidine substitution and cyano group but shares the core structure.

  • 6-methylpyrimidin-4-ylamine: : Similar due to the pyrimidine ring but does not contain the piperazine or pyridine moieties.

  • 4-Cyanopyridine: : Similar as it contains the pyridine ring with a cyano group but lacks the piperazine and pyrimidine elements.

Uniqueness: 3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to the combination of the pyridine, piperazine, and pyrimidine rings in a single molecule, along with the presence of the cyano group, which imparts specific chemical reactivity and biological activity.

This blend of structural elements makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c1-3-20-17-21-13(2)10-16(22-17)24-8-6-23(7-9-24)15-12-19-5-4-14(15)11-18/h4-5,10,12H,3,6-9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHZVTQBHNBHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CN=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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